2-Amino-3-methoxybenzenesulfonamide

Carbonic anhydrase inhibition X-ray crystallography Zinc-binding pharmacophore

2-Amino-3-methoxybenzenesulfonamide (CAS 393089-55-9) delivers three orthogonal functional handles—primary sulfonamide, free ortho-amine, and meta-methoxy—in a single scaffold. This specific 2-amino-3-methoxy pattern enables zinc-binding pharmacophore geometry for CA inhibitor programs, orthogonal amine derivatization for library synthesis, and tuned electronic properties via meta-methoxy. Essential for medicinal chemistry teams requiring a regiochemically defined building block for SAR studies, DOS campaigns, and targeted covalent inhibitor design. Procure with batch-specific purity documentation.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23
CAS No. 393089-55-9
Cat. No. B3006934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methoxybenzenesulfonamide
CAS393089-55-9
Molecular FormulaC7H10N2O3S
Molecular Weight202.23
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)S(=O)(=O)N)N
InChIInChI=1S/C7H10N2O3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
InChIKeyRZEDJEWRTBCQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methoxybenzenesulfonamide (CAS 393089-55-9): Sourcing Guide for a Trisubstituted Sulfonamide Building Block


2-Amino-3-methoxybenzenesulfonamide (CAS 393089-55-9) is a trisubstituted aromatic sulfonamide building block with molecular formula C7H10N2O3S and molecular weight 202.23 g/mol, characterized by the concurrent presence of a primary sulfonamide (-SO2NH2) group, a free aromatic amine (-NH2) at the ortho (2-) position, and a methoxy (-OCH3) substituent at the meta (3-) position [1]. This specific 2-amino-3-methoxy substitution pattern creates a unique scaffold for sulfonamide-based drug discovery programs, providing three distinct functional handles for further derivatization: the sulfonamide group as a zinc-binding pharmacophore, the primary amine for amide/sulfonamide coupling, and the methoxy group for modulating electronic and lipophilic properties .

Why Generic Sulfonamide Interchange Fails: Positional and Electronic Constraints for 2-Amino-3-methoxybenzenesulfonamide Procurement


Substituting 2-amino-3-methoxybenzenesulfonamide with a generic or regioisomeric sulfonamide analog in a synthetic pathway or screening library is not a functionally neutral decision. The specific ortho-amine/meta-methoxy arrangement defines the compound's hydrogen-bonding capacity, zinc-binding geometry, and electronic profile in ways that regioisomers cannot replicate. Meta-methoxy substitution confers distinct electron-donating and lipophilic characteristics compared to para- or unsubstituted analogs, directly influencing target binding affinity and pharmacokinetic properties in sulfonamide-based inhibitors [1]. Furthermore, the free ortho-amine provides a unique derivatization vector distinct from para-substituted amino-sulfonamides, enabling orthogonal synthetic manipulation .

2-Amino-3-methoxybenzenesulfonamide Quantitative Differentiation Evidence Guide


Meta-Methoxy Substitution Modulates Zinc-Binding Geometry Relative to Unsubstituted Benzenesulfonamide

X-ray crystallographic studies of N-methoxy-benzenesulfonamide bound to human carbonic anhydrase II (hCA II) at 1.65 Å resolution demonstrate that the methoxy substituent on the sulfonamide nitrogen alters the zinc coordination geometry compared to unsubstituted benzenesulfonamide [1]. While 2-amino-3-methoxybenzenesulfonamide positions the methoxy group on the aromatic ring rather than the sulfonamide nitrogen, the electron-donating effects of the meta-methoxy group similarly modulate the sulfonamide's pKa and zinc-binding capacity. This structural insight provides a foundation for understanding how methoxy substitution patterns influence inhibitor-enzyme interactions in sulfonamide-based CA inhibitor design programs [1].

Carbonic anhydrase inhibition X-ray crystallography Zinc-binding pharmacophore Structure-based drug design

Ortho-Amine/Meta-Methoxy Substitution Pattern Enables Unique Derivatization Vector Distinct from 4-Amino-3-methoxybenzenesulfonamide Regioisomer

The 2-amino-3-methoxybenzenesulfonamide (ortho-amine) regioisomer presents a fundamentally different derivatization profile compared to its 4-amino-3-methoxybenzenesulfonamide (para-amine) counterpart . In the ortho-amine configuration, the primary amine is positioned adjacent to the sulfonamide group on the aromatic ring, creating a distinct spatial arrangement for subsequent coupling reactions. In contrast, 4-amino-3-methoxybenzenesulfonamide positions the amine para to the sulfonamide group, resulting in different electronic conjugation, hydrogen-bonding geometry, and steric accessibility for synthetic transformations . This positional isomerism is non-interchangeable in structure-activity relationship (SAR) studies where the spatial orientation of the amine handle relative to the sulfonamide zinc-binding group determines the trajectory of extended pharmacophores .

Medicinal chemistry Building block differentiation Regioisomeric SAR Synthetic accessibility

Dual Hydrogen-Bond Donor Capacity (Two HBD) Differentiates from N-Substituted Sulfonamide Analogs

Computed physicochemical analysis reveals that 2-amino-3-methoxybenzenesulfonamide possesses two hydrogen-bond donor (HBD) groups: the primary sulfonamide (-SO2NH2) and the free aromatic amine (-NH2) [1]. This dual HBD profile differentiates it from N-substituted sulfonamide analogs where the sulfonamide nitrogen is alkylated or acylated, reducing the HBD count to one or zero. Hydrogen-bond donor count is a critical determinant of membrane permeability, aqueous solubility, and target binding interactions in drug discovery [1]. The topological polar surface area (tPSA) of 104 Ų falls within the optimal range for oral bioavailability (<140 Ų), while the calculated XLogP3 of 0.3 indicates balanced hydrophilicity-lipophilicity [1].

Physicochemical property Drug-likeness Hydrogen-bond donor Molecular descriptor

5-Amino-2-methoxybenzenesulfonamide Scaffold Demonstrates Potent Antibacterial Activity in SAR Studies

In a systematic structure-activity relationship study of novel sulfonamides derived from p-anisidine, 5-Amino-N-(2-hydroxyphenyl)-2-methoxy-benzenesulfonamide was identified as the most potent antibacterial compound against all tested bacterial strains [1]. This compound shares the core 2-methoxybenzenesulfonamide scaffold with the target compound 2-amino-3-methoxybenzenesulfonamide, differing primarily in the position of the amine substituent (5- vs 3-position) and the presence of an N-substituent. The study demonstrates that the 2-methoxybenzenesulfonamide core, when functionalized with an amine group, produces significant antibacterial activity [1]. Quantitative MIC values were not provided in the abstracted data.

Antibacterial Antimicrobial screening Sulfonamide SAR Infectious disease

Validated Research Applications and Procurement Scenarios for 2-Amino-3-methoxybenzenesulfonamide


Carbonic Anhydrase Inhibitor Development: Scaffold for Isoform-Selective Inhibitor Design

2-Amino-3-methoxybenzenesulfonamide serves as a primary sulfonamide scaffold for developing carbonic anhydrase (CA) inhibitors, particularly for programs targeting tumor-associated isoforms CA IX and CA XII. X-ray crystallographic studies with structurally related N-methoxy-benzenesulfonamide bound to hCA II at 1.65 Å resolution provide validated binding-mode data that can inform rational design of analogs . The free primary amine at the ortho position enables facile conjugation to delivery moieties, fluorescent tags, or targeting ligands, while the meta-methoxy group modulates electronic properties to potentially enhance isoform selectivity .

Antibacterial SAR and Folate Synthesis Inhibitor Exploration

Based on class-level evidence showing potent antibacterial activity for structurally related 2-methoxybenzenesulfonamide derivatives , 2-amino-3-methoxybenzenesulfonamide is a rational building block for generating sulfonamide libraries targeting bacterial dihydropteroate synthase. The compound's dual amine functionality enables diversification into N-substituted sulfonamides with potential as antibacterial agents, either as direct enzyme inhibitors or as prodrug precursors. The scaffold is particularly relevant for programs seeking to overcome sulfonamide resistance mechanisms or explore novel substitution patterns distinct from classical sulfa drugs .

Diversity-Oriented Synthesis: Orthogonal Functionalization of Trisubstituted Aromatic Scaffold

The compound's three distinct functional groups—primary sulfonamide, free aromatic amine, and methoxy ether—enable orthogonal synthetic manipulation. The aromatic amine can be selectively acylated, sulfonylated, or alkylated without affecting the sulfonamide group under appropriate conditions, as documented in the compound's synthetic versatility profile . This makes 2-amino-3-methoxybenzenesulfonamide particularly valuable for diversity-oriented synthesis (DOS) campaigns where rapid generation of structurally diverse sulfonamide-containing libraries is required for high-throughput screening initiatives .

Physicochemical Probe Development: Dual HBD Scaffold for Permeability and Solubility Studies

With two hydrogen-bond donors, a topological polar surface area of 104 Ų, and calculated XLogP3 of 0.3 , 2-amino-3-methoxybenzenesulfonamide occupies a physicochemical space favorable for oral bioavailability. This property profile makes it suitable as a core scaffold for developing physicochemical probes to study the relationship between HBD count, membrane permeability, and target engagement in sulfonamide-based chemical biology applications. Researchers investigating how incremental changes in hydrogen-bonding capacity affect cellular uptake and intracellular target access will find this compound a well-characterized starting point .

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